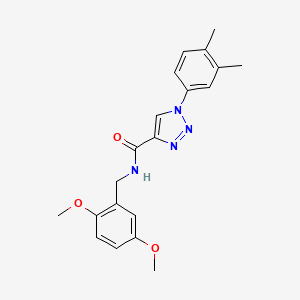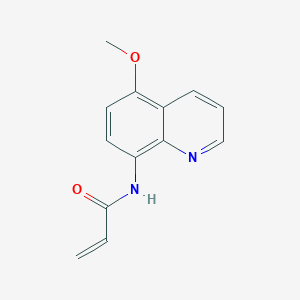![molecular formula C12H13F2NO4 B2729554 2,4-Difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid CAS No. 2138217-50-0](/img/structure/B2729554.png)
2,4-Difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid is an organic compound characterized by the presence of two fluorine atoms on the benzene ring and a tert-butoxycarbonyl (Boc) protected amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable fluorinated benzene derivative.
Nitration: The benzene ring is nitrated to introduce a nitro group, which is then reduced to an amino group.
Protection: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Fluorination: Fluorine atoms are introduced at the desired positions on the benzene ring through electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2,4-Difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield esters or anhydrides, while reduction of the nitro group results in the corresponding amine.
科学的研究の応用
2,4-Difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased stability and reactivity.
作用機序
The mechanism of action of 2,4-Difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological molecules. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amine to participate in various biochemical pathways.
類似化合物との比較
Similar Compounds
2,4-Difluorobenzoic acid: Lacks the Boc-protected amino group, making it less versatile in synthetic applications.
3,5-Difluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid: Similar structure but with different fluorine substitution pattern, affecting its reactivity and applications.
2,4-Difluoro-3-aminobenzoic acid: Similar but without the Boc protection, making it more reactive but less stable.
Uniqueness
2,4-Difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid is unique due to the combination of fluorine atoms and the Boc-protected amino group. This combination provides a balance of stability and reactivity, making it a valuable intermediate in the synthesis of complex molecules.
This detailed overview covers the essential aspects of this compound, from its synthesis to its applications and unique properties
特性
IUPAC Name |
2,4-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO4/c1-12(2,3)19-11(18)15-9-7(13)5-4-6(8(9)14)10(16)17/h4-5H,1-3H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNSSQBXPOQLQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1F)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2729472.png)
![3-methyl-N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide](/img/structure/B2729473.png)
![Ethyl 4,5-dimethyl-2-(2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamido)thiophene-3-carboxylate](/img/structure/B2729474.png)

![N-benzyl-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2729478.png)
![8-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline](/img/structure/B2729479.png)
![3-{1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl}-4-[(4-fluorophenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2729480.png)
![N-benzyl-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2729481.png)
![N'-[(2E)-3-(1H-1,3-benzodiazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-4-methoxybenzohydrazide](/img/structure/B2729483.png)
![(Z)-4-(dimethylamino)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2729484.png)


![2-[[5-Bromo-3-[2-[tert-butyl(dimethyl)silyl]oxypropan-2-yl]-1,2,4-triazol-1-yl]methoxy]ethyl-trimethylsilane](/img/structure/B2729493.png)
